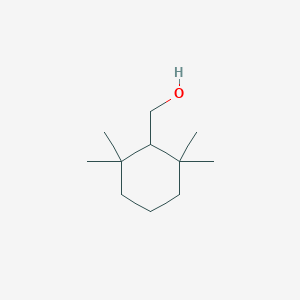
(2,2,6,6-Tetramethylcyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,6,6-Tetramethylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O It is a cyclohexanol derivative characterized by the presence of four methyl groups at the 2 and 6 positions of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol typically involves the hydrogenation of (2,2,6,6-Tetramethylcyclohexyl)ketone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions of temperature and pressure. The reaction can be represented as follows:
(2,2,6,6-Tetramethylcyclohexyl)ketone+H2Pd/Cthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
(2,2,6,6-Tetramethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,2,6,6-Tetramethylcyclohexyl)ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to (2,2,6,6-Tetramethylcyclohexane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (2,2,6,6-Tetramethylcyclohexyl)ketone.
Reduction: (2,2,6,6-Tetramethylcyclohexane).
Substitution: (2,2,6,6-Tetramethylcyclohexyl)chloride.
科学研究应用
(2,2,6,6-Tetramethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2,6,6-Tetramethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2,2,6,6-Tetramethylcyclohexyl)ketone
- (2,2,6,6-Tetramethylcyclohexane)
- (2,2,6,6-Tetramethylcyclohexyl)chloride
Uniqueness
(2,2,6,6-Tetramethylcyclohexyl)methanol is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexane ring, which influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC 名称 |
(2,2,6,6-tetramethylcyclohexyl)methanol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)9(10)8-12/h9,12H,5-8H2,1-4H3 |
InChI 键 |
SYBAMBUWFXNSNI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1CO)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















